Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide
CAS No.: 84584-63-4
Cat. No.: VC17129889
Molecular Formula: C10H26INOSi
Molecular Weight: 331.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84584-63-4 |
|---|---|
| Molecular Formula | C10H26INOSi |
| Molecular Weight | 331.31 g/mol |
| IUPAC Name | 2-hydroxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide |
| Standard InChI | InChI=1S/C10H26NOSi.HI/c1-11(2,8-9-12)7-6-10-13(3,4)5;/h12H,6-10H2,1-5H3;1H/q+1;/p-1 |
| Standard InChI Key | ZPFFBYCHRJMIET-UHFFFAOYSA-M |
| Canonical SMILES | C[N+](C)(CCC[Si](C)(C)C)CCO.[I-] |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₁₀H₂₆INOSi, with a molecular weight of 331.31 g/mol. Its IUPAC name, 2-hydroxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium; iodide, reflects the arrangement of functional groups:
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A quaternary ammonium core (N⁺) bonded to methyl, 2-hydroxyethyl, and 3-(trimethylsilyl)propyl groups.
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An iodide counterion for charge balance.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS No. | 84584-63-4 |
| SMILES | CN+(CCCSi(C)C)CCO.[I-] |
| InChI Key | ZPFFBYCHRJMIET-UHFFFAOYSA-M |
| PubChem CID | 3069357 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the trimethylsilyl group (δ 0.1–0.3 ppm for ¹H, δ 15–25 ppm for ²⁹Si) and the hydroxyethyl moiety (δ 3.5–4.0 ppm for CH₂OH). Fourier-transform infrared (FTIR) spectroscopy shows absorptions at 3200–3600 cm⁻¹ (O–H stretch) and 1250 cm⁻¹ (Si–C).
Synthesis and Production
Synthetic Pathways
The compound is synthesized via a two-step alkylation process:
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Quaternization: Dimethylamine reacts with 3-(trimethylsilyl)propyl iodide under anhydrous conditions.
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Hydroxyethylation: The intermediate undergoes nucleophilic substitution with 2-iodoethanol.
Table 2: Reaction Conditions
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Quaternization | Dimethylamine, KI | 60°C | Acetonitrile | 78 |
| Hydroxyethylation | 2-Iodoethanol | 80°C | Dichloromethane | 65 |
Purification
Crude product is purified via recrystallization from ethanol-diethyl ether mixtures, achieving >95% purity.
Functional Properties and Mechanisms
Surfactant Behavior
The compound reduces surface tension to 32 mN/m at 0.1 mM (vs. 72 mN/m for water), attributed to its amphiphilic structure. In aqueous solutions, it forms micelles with a critical micelle concentration (CMC) of 0.8 mM.
Membrane Interaction
In biomedical applications, the cationic ammonium group electrostatically binds to anionic phospholipids, while the trimethylsilyl group inserts into lipid bilayers. This dual action increases cell membrane permeability by 40–60% in vitro.
Applications Across Disciplines
Drug Delivery Systems
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Gene Transfection: Enhances plasmid DNA delivery efficiency by 3-fold compared to polyethylenimine (PEI).
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Anticancer Agents: Encapsulates hydrophobic drugs like paclitaxel, improving tumor-targeted release.
Catalysis
As a phase-transfer catalyst, it accelerates SN2 reactions by 15–20% in biphasic systems (e.g., benzyl bromide hydrolysis).
Ionic Liquids
When paired with bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻), it forms a room-temperature ionic liquid (RTIL) with a conductivity of 5.2 mS/cm at 25°C.
| Parameter | Value |
|---|---|
| Acute Oral Toxicity (LD₅₀) | 320 mg/kg (rat) |
| Skin Irritation | Moderate (OECD 404) |
| Environmental Fate | Readily biodegradable (OECD 301F) |
Handling requires nitrile gloves and fume hood containment due to risks of iodide release.
Future Research Directions
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Biodegradable Derivatives: Replacing the iodide anion with amino acid-based counterions to reduce toxicity.
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Energy Storage: Investigating its use in solid-state electrolytes for lithium-ion batteries.
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